molecular formula C23H29N3O3 B2374322 4-[4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]morpholine CAS No. 2379985-05-2

4-[4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]morpholine

Cat. No.: B2374322
CAS No.: 2379985-05-2
M. Wt: 395.503
InChI Key: KBVBJZSGXUVAMB-UHFFFAOYSA-N
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Description

4-[4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]morpholine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a morpholine ring, and a pyridine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]morpholine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Pyridine Moiety: The pyridine moiety can be introduced through a nucleophilic substitution reaction.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Coupling Reactions: The final step involves coupling the piperidine, pyridine, and morpholine moieties to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

4-[4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]morpholine has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study various biological processes.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]morpholine is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-18-15-22(8-9-24-18)29-17-19-3-2-10-26(16-19)23(27)20-4-6-21(7-5-20)25-11-13-28-14-12-25/h4-9,15,19H,2-3,10-14,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVBJZSGXUVAMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)C3=CC=C(C=C3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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